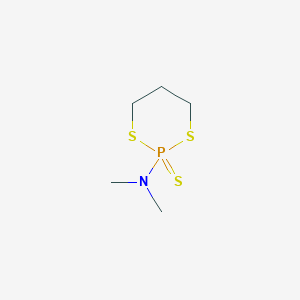
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dithiaphosphinane ring, which includes sulfur and phosphorus atoms
準備方法
The synthesis of 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione typically involves the reaction of dimethylamine with a suitable phosphorus-sulfur compound. One common method is the reaction of dimethylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene, and the temperature is carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents for substitution include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dithiaphosphinanes.
科学的研究の応用
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and other industrial products.
作用機序
The mechanism of action of 2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
類似化合物との比較
2-(Dimethylamino)-1,3,2lambda~5~-dithiaphosphinane-2-thione can be compared with other similar compounds such as:
Dimethylaminoethanol: Another organophosphorus compound with similar chemical properties but different applications.
Dimethylaminopyridine: A compound used as a catalyst in organic synthesis, with a different structure but similar reactivity.
Dimethylaminophenol: A compound with applications in dye synthesis and other industrial processes.
The uniqueness of this compound lies in its specific structure, which includes a dithiaphosphinane ring, and its ability to undergo a wide range of chemical reactions, making it a versatile reagent in various fields.
特性
CAS番号 |
61040-09-3 |
|---|---|
分子式 |
C5H12NPS3 |
分子量 |
213.3 g/mol |
IUPAC名 |
N,N-dimethyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinan-2-amine |
InChI |
InChI=1S/C5H12NPS3/c1-6(2)7(8)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChIキー |
VRIXEJYAOYTBER-UHFFFAOYSA-N |
正規SMILES |
CN(C)P1(=S)SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


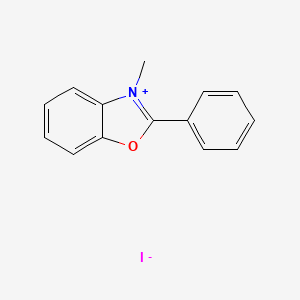
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
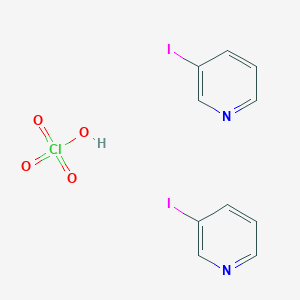
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
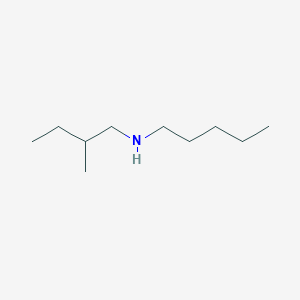
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
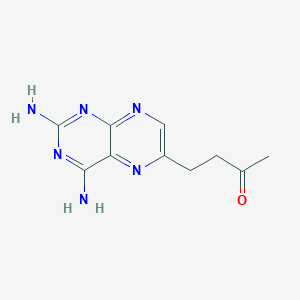
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

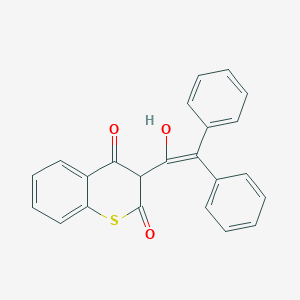
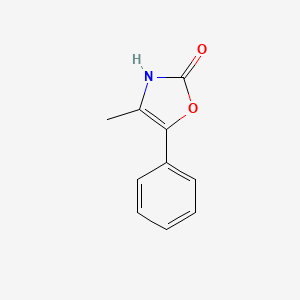
![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
